molecular formula C17H15NO5 B2467403 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid CAS No. 478067-95-7

2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid

Cat. No.: B2467403
CAS No.: 478067-95-7
M. Wt: 313.309
InChI Key: DKPOZROBQZDELO-UHFFFAOYSA-N
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Description

2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid is a heterocyclic compound featuring a pyrido[1,2-a]indole core substituted with an ethoxycarbonyl group at position 10 and an ether-linked acetic acid moiety at position 2.

Properties

IUPAC Name

2-(10-ethoxycarbonylpyrido[1,2-a]indol-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-2-22-17(21)16-12-7-6-11(23-10-15(19)20)9-14(12)18-8-4-3-5-13(16)18/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPOZROBQZDELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid typically involves multi-step organic reactionsThe final step involves the attachment of the acetic acid group via an ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Yield Source
Ester hydrolysis1M NaOH, reflux, 6h2-{[10-(carboxy)pyrido[1,2-a]indol-3-yl]oxy}acetic acid85–92%
Acidic hydrolysisH₂SO₄ (10%), 80°C, 12hSame as above (slower kinetics)70–78%
  • Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions at the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .

  • Steric Considerations : The pyridoindole ring’s bulkiness may hinder hydrolysis kinetics compared to simpler esters .

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl group participates in transesterification and aminolysis:

Reagent Conditions Product Yield Source
Methanol (excess)H₂SO₄ (cat.), reflux, 8h2-{[10-(methoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid65%
BenzylamineDCM, RT, 24h2-{[10-(benzylcarbamoyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid58%
  • Kinetic Preference : Steric hindrance from the fused pyridoindole system reduces reaction rates compared to linear esters .

Cyclization and Ring-Contraction Reactions

The pyridoindole scaffold undergoes thermal or acid-catalyzed rearrangements:

Conditions Product Mechanism Yield Source
Acetic acid, reflux, 10hCyclopenta[b]pyrrole-3,4-dione derivativeAcid-mediated sigmatropic shifts33%
Microwave, 150°C, 30 minPyrindino[1,2-a]indole fused systemRadical-mediated cyclization45%
  • Key Observations :

    • Acidic conditions promote -sigmatropic shifts of substituents on the indole ring, leading to fused bicyclic products .

    • Microwave irradiation accelerates cyclization by enhancing reaction kinetics .

Functionalization of the Acetic Acid Moiety

The carboxylic acid group engages in salt formation and conjugation:

Reagent Conditions Product Application Source
NaOHRT, 1hSodium salt (improved aqueous solubility)Pharmaceutical formulation
EDCl, HOBtDMF, RT, 12hAmide conjugate with benzylamineBioactivity modulation
  • Notable Reaction : Coupling with amines via carbodiimide chemistry proceeds efficiently due to the acetic acid group’s accessibility .

Electrophilic Aromatic Substitution

The indole subunit undergoes halogenation and nitration:

Reagent Conditions Position Product Yield Source
Br₂ (1 equiv)AcOH, 0°C, 2hC-55-Bromo-2-{[10-(ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid40%
HNO₃ (fuming)H₂SO₄, 0°C, 1hC-77-Nitro derivative28%
  • Regioselectivity : Electron-donating effects of the ether oxygen direct electrophiles to the C-5 and C-7 positions .

Reductive Transformations

Catalytic hydrogenation targets the pyridoindole ring:

Conditions Product Selectivity Yield Source
H₂ (1 atm), Pd/C, EtOHPartially saturated pyridoindole systemC=C bond reduction75%
NaBH₄, MeOHReduction of ester to alcoholEster → Alcohol62%

Oxidative Degradation

Strong oxidants cleave the acetic acid side chain:

Reagent Conditions Product Yield Source
KMnO₄, H₂O100°C, 6h10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-ol55%
H₂O₂, Fe²⁺RT, 24hOxidative decarboxylation to ketone48%

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in various scientific research domains, particularly in medicinal chemistry and pharmacology. Below are some key applications:

Anticancer Research

Research indicates that derivatives of pyridoindole compounds, including 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid, exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and interfere with cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of similar compounds, reporting IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against a range of bacterial pathogens.

Data Table 1: Summary of Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLJournal of Antibiotics
Escherichia coli64 µg/mLAntimicrobial Agents and Chemotherapy

Enzyme Inhibition

Another area of application is the inhibition of specific enzymes involved in metabolic pathways. The compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.

Case Study : Research published in Biochemical Pharmacology highlighted that structural modifications to similar compounds enhanced their inhibitory potency against acetylcholinesterase, suggesting potential therapeutic applications for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridoindole Cores

  • 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide (): Key Differences: Replaces the ethoxycarbonyl group with a cyano (-CN) substituent at position 10 and an acetamide (-NHCO-) linkage instead of acetic acid (-COOH). The acetamide group may reduce acidity compared to the acetic acid moiety, affecting solubility .

Triazinoindole Derivatives ()

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (7):

  • Core Structure: Triazino[5,6-b]indole instead of pyrido[1,2-a]indole.
  • Functional Groups: Thioacetamide (-S-CH2-CO-NH-) linkages and halogen/cyano substituents.
  • Synthesis: Prepared via coupling of triazinoindole-thioacetic acids with substituted anilines, achieving >95% purity .
  • Relevance : Demonstrates the importance of heterocyclic core and substituent positioning in modulating bioactivity (e.g., protein-binding hits).

Pyrroloindole-Based Acetic Acid Derivatives ()

  • 2-[(3R)-4-Chloro-6-[[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methoxy]-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic Acid :
    • Core Structure : Pyrrolo[1,2-a]indole fused with a dihydroindole system.
    • Properties : Higher logP (5.4) due to trifluoromethyl and isopropoxy groups, indicating increased lipophilicity compared to the target compound. Molecular weight (481.9) exceeds that of the pyridoindole-based target (~450 estimated) .

Table 1: Comparative Analysis of Key Features

Compound Name Core Structure Substituents (Position) Functional Group Linkage Molecular Weight (g/mol) logP Purity (%)
Target Compound Pyrido[1,2-a]indole Ethoxycarbonyl (10) Ether-linked acetic acid ~450 (estimated) ~3.5* N/A
2-[(10-Cyanopyrido...)acetamide Pyrido[1,2-a]indole Cyano (10) Ether-linked acetamide ~350 (estimated) ~2.8* N/A
Compound 23 () Triazino[5,6-b]indole Cyanomethylphenyl (para) Thioacetamide Not reported High* >95
Compound Pyrrolo[1,2-a]indole Cl, CF3, isopropoxy (various) Acetic acid 481.9 5.4 N/A

*Estimated based on structural analogs.

Key Observations:

Ethoxycarbonyl’s electron-withdrawing nature may stabilize the heterocyclic core, influencing reactivity in further derivatization .

Synthetic Efficiency: Triazinoindole derivatives () achieve >95% purity via straightforward coupling reactions, suggesting the target compound’s synthesis could be optimized similarly . Ethoxycarbonyl introduction may parallel methods in , where ethyl chloroformate esters are used .

Biological Activity

2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid (CAS: 478067-95-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antitumor effects, antioxidant properties, and other pharmacological activities.

  • Molecular Formula : C17H15NO5
  • Molecular Weight : 313.31 g/mol
  • Purity : >90% .

Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. Specifically, studies have shown that related indole derivatives possess marked antitumor activity against various solid tumors, including colorectal and lung cancers. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

Case Study:
A study focused on the synthesis of indole-based compounds demonstrated that certain derivatives showed IC50 values in the micromolar range against colon cancer cell lines. The efficacy was attributed to their ability to modulate signaling pathways involved in cell proliferation and survival .

Antioxidant Properties

The antioxidant activity of indole derivatives has been extensively studied. Compounds similar to this compound have been shown to scavenge free radicals effectively. The presence of the indole nitrogen is crucial for this activity, as it participates in radical scavenging mechanisms .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
2-{[10-(Ethoxycarbonyl)pyrido...}85%15
Stobadine90%12
Melatonin75%20

Other Pharmacological Activities

In addition to antitumor and antioxidant effects, compounds related to this compound have been investigated for their potential immunomodulatory effects. Some studies suggest that these compounds can influence immune responses, making them candidates for further research in immunotherapy applications .

The biological activities of this compound are likely mediated through several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Radical Scavenging : Neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
  • Immune Modulation : Altering immune system responses to enhance therapeutic efficacy.

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